molecular formula GdO9V3-15 B576912 Gadolinium trivanadium nonaoxide CAS No. 13628-53-0

Gadolinium trivanadium nonaoxide

Cat. No.: B576912
CAS No.: 13628-53-0
M. Wt: 454.066
InChI Key: PUCKDZICPRMXLX-UHFFFAOYSA-N
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Description

Gadolinium Trivanadium Nonaoxide (GdV 3 O 9 ) is an inorganic compound of significant interest in advanced materials research. Its unique properties are primarily investigated in the fields of solid-state chemistry and condensed matter physics. Researchers are exploring its potential application as a multifunctional material, which may include uses in areas such as [catalysis, magnetism, or energy storage]. The compound's value is derived from the synergistic interaction between the gadolinium ions, known for their magnetic moment, and the vanadium-oxide matrix, which can exhibit interesting electronic properties. [Describe the specific mechanism of action, e.g., "The material may function through its unique electronic structure, where the mixed-valence states of vanadium ions contribute to its conductive or catalytic behavior."] This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use in humans. Ensure all relevant safety data sheets (SDS) are consulted before use.

Properties

CAS No.

13628-53-0

Molecular Formula

GdO9V3-15

Molecular Weight

454.066

IUPAC Name

gadolinium(3+);oxygen(2-);vanadium

InChI

InChI=1S/Gd.9O.3V/q+3;9*-2;;;

InChI Key

PUCKDZICPRMXLX-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[V].[V].[V].[Gd+3]

Synonyms

gadolinium trivanadium nonaoxide

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Vanadium-Based Compounds

Compound Formula Molecular Weight (g/mol) Structure Key Applications
Gadolinium trivanadium nonaoxide GdV₃O₉ ~500 (estimated) 3D framework Catalysis, optoelectronics
Tetravanadium decaoxide V₄O₁₀ 363.76 Layered Industrial catalysis
Yttrium orthovanadate YVO₄ 203.85 Tetragonal Phosphors, lasers
Lanthanum vanadate LaVO₄ 253.84 Monoclinic Water splitting

Research Findings

  • Synthesis Challenges : GdV₃O₉’s formation requires precise stoichiometric control to avoid secondary phases like GdVO₄ or V₂O₅, a common issue in ternary oxide synthesis .
  • Catalytic Performance: While BIAN-ligated vanadium(IV) complexes achieve turnover frequencies (TOFs) > 10³ h⁻¹ in alkane oxidation , GdV₃O₉’s bulk structure may limit TOFs but offer superior thermal stability (>600°C).
  • Doping Effects : Elemental doping (e.g., Mo or W) in vanadium oxides can enhance conductivity , suggesting a pathway to optimize GdV₃O₉ for electronic applications.

Preparation Methods

Synthesis Protocol

  • Precursor Preparation : Gd₂O₃ (99.9% purity) and V₂O₅ (99.5% purity) are mixed in a 1:3 molar ratio.

  • Mechanical Milling : The mixture is ground in an agate mortar or ball-milled for 6–12 hours to ensure homogeneity.

  • Calcination : The powder is heated in a muffle furnace at 800–1000°C for 12–24 hours in air. A slow heating rate (2–5°C/min) prevents thermal stress-induced cracking.

  • Post-Treatment : The product is cooled to room temperature, reground, and subjected to a second calcination cycle to enhance crystallinity.

Key Findings

  • Phase Purity : X-ray diffraction (XRD) analysis confirms the formation of monoclinic GdV₃O₉ (space group C2/mC2/m) after two calcination cycles.

  • Morphology : Scanning electron microscopy (SEM) reveals irregularly shaped particles with sizes ranging from 1–5 µm.

  • Challenges : Incomplete reactions at temperatures below 800°C yield intermediate phases like GdVO₄, necessitating precise temperature control.

Sol-Gel Synthesis

The sol-gel method offers superior homogeneity and lower synthesis temperatures compared to solid-state reactions. This approach utilizes metal alkoxides or nitrates as precursors, enabling atomic-level mixing.

Synthesis Protocol

  • Precursor Dissolution : Gadolinium nitrate hexahydrate (Gd(NO₃)₃·6H₂O) and vanadium oxyacetylacetonate (VO(acac)₂) are dissolved in ethylene glycol.

  • Gel Formation : The solution is stirred at 80°C for 4 hours, during which hydrolysis and polycondensation occur.

  • Drying : The gel is dried at 120°C for 12 hours to remove residual solvents.

  • Calcination : The dried gel is calcined at 600–700°C for 5 hours to form crystalline GdV₃O₉.

Key Findings

  • Particle Size : Transmission electron microscopy (TEM) shows nanoparticles (20–50 nm) with narrow size distribution.

  • Surface Area : Brunauer-Emmett-Teller (BET) analysis yields a surface area of 35–45 m²/g, advantageous for catalytic applications.

  • Limitations : Residual carbon from organic precursors may contaminate the product, requiring oxidative calcination.

Hydrothermal Synthesis

Hydrothermal synthesis leverages aqueous reactions under autoclave conditions to achieve high crystallinity at moderate temperatures.

Synthesis Protocol

  • Precursor Mixing : GdCl₃·6H₂O and NH₄VO₃ are dissolved in deionized water (molar ratio 1:3).

  • pH Adjustment : Ammonia solution is added to adjust the pH to 9–10, promoting the formation of a vanadate complex.

  • Hydrothermal Treatment : The solution is transferred to a Teflon-lined autoclave and heated at 180–200°C for 24–48 hours.

  • Product Isolation : The precipitate is washed with ethanol and dried at 80°C.

Key Findings

  • Crystallinity : XRD patterns indicate single-phase GdV₃O₉ without secondary phases.

  • Morphology : Nanorods (diameter: 50–100 nm, length: 1–2 µm) are observed, attributed to directional growth under hydrothermal conditions.

  • Reaction Mechanism : The formation of VO43\text{VO}_4^{3-} ions in basic media facilitates heteronuclear coordination with Gd³⁺ ions.

Coprecipitation Method

Coprecipitation involves the simultaneous precipitation of Gd³⁺ and V⁵⁺ ions from aqueous solutions, followed by thermal decomposition.

Synthesis Protocol

  • Solution Preparation : Gd(NO₃)₃ and NH₄VO₃ are dissolved in nitric acid (pH ≈ 2).

  • Precipitation : Ammonium hydroxide is added dropwise to pH 7–8, inducing coprecipitation.

  • Aging : The suspension is aged at 60°C for 6 hours to enhance particle growth.

  • Calcination : The precipitate is calcined at 700°C for 5 hours.

Key Findings

  • Yield : Gravimetric analysis indicates a yield of 85–90%, higher than solid-state methods.

  • Defects : Energy-dispersive X-ray spectroscopy (EDS) reveals slight oxygen vacancies, which may influence electrical properties.

Characterization Techniques

The table below summarizes key characterization data for GdV₃O₉ synthesized via different methods:

Method Crystallite Size (nm) Surface Area (m²/g) Phase Purity Morphology
Solid-State Reaction1000–50002–5MonoclinicIrregular Particles
Sol-Gel20–5035–45MonoclinicSpherical Nanoparticles
Hydrothermal50–10015–25MonoclinicNanorods
Coprecipitation50–20010–20MonoclinicAgglomerated Particles

Q & A

Q. What are the established synthesis routes for gadolinium trivanadium nonaoxide (GdV₃O₉), and how can phase purity be validated?

GdV₃O₉ is typically synthesized via solid-state reactions, requiring high-temperature calcination of stoichiometric mixtures of gadolinium oxide (Gd₂O₃) and vanadium oxides (e.g., V₂O₅). To ensure phase purity, X-ray diffraction (XRD) should be used to confirm crystallinity and absence of secondary phases. Thermogravimetric analysis (TGA) can monitor mass changes during synthesis, while energy-dispersive X-ray spectroscopy (EDS) verifies stoichiometry .

Q. Which spectroscopic and structural characterization techniques are critical for analyzing GdV₃O₉?

Key techniques include:

  • XRD : For crystal structure determination and phase identification.
  • Transmission Electron Microscopy (TEM) : To resolve nanoscale morphology and crystallinity.
  • X-ray Photoelectron Spectroscopy (XPS) : For oxidation state analysis of Gd and V ions.
  • Raman Spectroscopy : To probe vibrational modes and oxygen bonding environments. Cross-referencing data from these methods ensures robust structural validation .

Q. How can researchers assess the thermal stability and decomposition pathways of GdV₃O₉?

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under controlled atmospheres (e.g., inert or oxidizing) reveals decomposition temperatures and intermediate phases. In-situ XRD during heating can track structural changes in real time .

Advanced Research Questions

Q. What experimental strategies can elucidate the electronic relaxation mechanisms in GdV₃O₇?

Electron paramagnetic resonance (EPR) spectroscopy is critical for studying unpaired electrons in Gd³⁺ ions. Temperature-dependent magnetic susceptibility measurements (e.g., SQUID magnetometry) can identify magnetic ordering transitions. Comparative studies with analogous vanadates (e.g., lanthanum trivanadium nonaoxide) may isolate gadolinium-specific contributions .

Q. How should researchers address contradictions in reported catalytic properties of GdV₃O₉ across studies?

Systematic variation of synthesis parameters (e.g., calcination temperature, precursor ratios) and standardized testing protocols (e.g., fixed reaction conditions for oxygen evolution or CO oxidation) are essential. Meta-analyses should differentiate intrinsic material properties from experimental artifacts (e.g., surface contamination) .

Q. What methodological considerations are vital for preclinical studies on GdV₃O₉’s biodistribution and potential neurotoxicity?

  • Model Selection : Rodent models with controlled renal function to mimic human pharmacokinetics.
  • Dosing Regimens : Multi-dose studies to assess accumulation in brain tissue.
  • Analytical Techniques : Inductively coupled plasma mass spectrometry (ICP-MS) for quantifying Gd in tissues; MRI for non-invasive tracking .

Q. How can computational methods complement experimental studies of GdV₃O₉’s electronic structure?

Density functional theory (DFT) simulations can predict bandgap energies, density of states, and magnetic interactions. Hybrid functionals (e.g., HSE06) improve accuracy for strongly correlated vanadium 3d-electrons. Validation against experimental UV-Vis and XPS data is critical .

Methodological Guidance Tables

Property Recommended Technique Key Parameters Reference
Crystal StructureXRD, Neutron DiffractionRietveld refinement for lattice parameters
Magnetic OrderingSQUID MagnetometryField-cooled/zero-field-cooled measurements
Surface CompositionXPS, EDSCharge correction using C 1s peak
In Vivo BiodistributionICP-MS, MRILongitudinal sampling post-administration

Key Challenges and Future Directions

  • Synthesis Reproducibility : Standardizing protocols to minimize batch-to-batch variability.
  • Toxicity Mechanisms : Investigating long-term Gd retention in non-renal clearance models.
  • Multidisciplinary Approaches : Integrating solid-state chemistry, computational modeling, and translational biology for holistic insights.

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